2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S2/c1-28-20(30)19-18(16(11-31-19)13-6-3-2-4-7-13)27-21(28)32-12-17(29)26-15-9-5-8-14(10-15)22(23,24)25/h2-11H,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFINJNWHJHCNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide , often referred to as Compound 1 , belongs to the thieno[3,2-d]pyrimidine class of compounds. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The structural complexity of Compound 1 suggests a multifaceted mechanism of action, which is the focus of this article.
Structural Overview
The molecular formula of Compound 1 is , with a molecular weight of approximately 421.44 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure, which is linked to a sulfanyl group and an acetamide moiety. This unique structure is hypothesized to contribute to its biological activities.
The biological activity of Compound 1 is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds in the thieno[3,2-d]pyrimidine family have been shown to inhibit enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. These enzymes are crucial for nucleic acid synthesis and cell proliferation.
- Antimicrobial Activity : Previous studies on thieno[3,2-d]pyrimidine derivatives indicate significant antibacterial and antimycobacterial activities against various strains. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial targets.
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives, including Compound 1. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 8 | Moderate |
| Staphylococcus aureus | 4 | High |
| Mycobacterium tuberculosis | 16 | Moderate |
These results suggest that Compound 1 exhibits potent antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives also possess anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in RAW264.7 macrophages:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 12 | COX-2 |
| Compound 1 | 15 | iNOS |
The inhibition of these targets suggests potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study involving multiple thieno[3,2-d]pyrimidine derivatives, Compound 1 was tested alongside other analogs for its antimicrobial efficacy against resistant strains of bacteria. The results indicated that it significantly inhibited the growth of Staphylococcus aureus, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of Compound 1 in an animal model of arthritis. The compound was administered at various doses and showed a dose-dependent reduction in paw swelling and inflammatory markers in serum, highlighting its potential utility in treating chronic inflammatory conditions .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to this thieno[3,2-d]pyrimidine derivative exhibit potent anticancer activities. The thieno[3,2-d]pyrimidine scaffold has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines significantly inhibited the growth of human breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have shown effectiveness against a range of bacterial strains and fungi.
Case Study:
In a recent screening of various thieno[3,2-d]pyrimidine derivatives, researchers found that certain modifications enhanced their activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Kinase Inhibition
The compound is included in various screening libraries aimed at identifying new kinase inhibitors. Kinases play critical roles in signal transduction pathways and are prominent targets in cancer therapy.
Table: Screening Libraries Including the Compound
| Library Name | Number of Compounds |
|---|---|
| Protein Kinases Inhibitors | 36,801 |
| Targeted Diversity Library | 40,567 |
| Stock Database | 1,700,000 |
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the biological activity of compounds. The structural features of this compound allow for modifications that can enhance potency and selectivity against specific targets.
Example Modifications:
- Altering the trifluoromethyl group to improve solubility.
- Modifying the phenyl ring to enhance binding affinity to target proteins.
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,2-d]pyrimidine Family
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine with 4-chlorophenyl at position 3 and a para-trifluoromethylphenyl group.
- Key Differences :
- Substituent positions: Chlorophenyl at position 3 vs. methyl and phenyl at positions 3 and 7 in the target compound.
- Trifluoromethylphenyl orientation: Meta (target) vs. para (analog).
- Implications : The para-trifluoromethyl group may alter binding affinity due to steric and electronic effects, while the 4-chlorophenyl substituent could influence solubility and target selectivity .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
- Core Structure: Benzothieno-triazolo-pyrimidine fused system.
- Key Differences: Additional triazolo ring increases rigidity and may enhance metabolic stability. Tetrahydrobenzothieno scaffold vs. non-hydrogenated thienopyrimidine in the target.
Acetamide Derivatives with Heterocyclic Cores
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide ()
- Core Structure : Indole with trifluoroacetyl and fluorostyryl substituents.
- Key Differences: Indole vs. thienopyrimidine core. Trifluoroacetyl group enhances electron-withdrawing properties compared to the trifluoromethylphenyl group.
Pyrimidine-Based Pharmaceuticals
Equimolecular Combination of Pyrido[4,3-d]pyrimidine Acetamide ()
- Core Structure : Pyrido[4,3-d]pyrimidine with cyclopropyl and fluoro-iodophenyl groups.
- Key Differences: Pyrido-pyrimidine vs. thienopyrimidine.
- Implications : Substituent diversity on pyrimidine scaffolds highlights the importance of optimizing aromatic groups for target engagement .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The foundational step involves constructing the thieno[3,2-d]pyrimidin-4-one scaffold. A conventional method employs methyl 2-aminothiophene-3-carboxylate and urea under thermal conditions .
Procedure:
-
Combine methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol).
-
Heat the mixture at 200°C for 2 hours, forming a molten brown mass.
-
Dissolve the cooled product in 1 N NaOH, decolorize with activated charcoal, and acidify with 2 N HCl.
-
Collect the precipitate via vacuum filtration and recrystallize from water.
Yield: 72–90% (white solid) .
Characterization:
Alkylation at the 3-Position
Introducing the methyl group at position 3 requires alkylation under basic conditions.
Procedure:
-
Suspend thieno[3,2-d]pyrimidin-4-one (1.0 equiv) in anhydrous DMF.
-
Add methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Stir at 60°C for 6–8 hours under nitrogen.
-
Quench with ice water and extract with ethyl acetate.
Yield: 85–92%.
Optimization Note: Excess alkylating agent (1.5 equiv) improves yield but risks di-alkylation.
Introduction of the Sulfanyl Group
Thiolation at position 2 is achieved via nucleophilic substitution.
Procedure:
-
Dissolve 3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidine (1.0 equiv) in ethanol.
-
Add thiourea (1.5 equiv) and triethylamine (2.0 equiv).
-
Reflux at 80°C for 4 hours.
-
Acidify with HCl to precipitate the thiol intermediate.
Yield: 78–84% .
Critical Parameters:
-
Moisture degrades thiourea; use molecular sieves.
-
Triethylamine enhances nucleophilicity of the thiolate.
Acetamide Side Chain Coupling
The final step couples the sulfanyl intermediate with N-[3-(trifluoromethyl)phenyl]chloroacetamide.
Procedure:
-
Dissolve the thiol intermediate (1.0 equiv) and N-[3-(trifluoromethyl)phenyl]chloroacetamide (1.1 equiv) in DMF.
-
Add K2CO3 (2.0 equiv) and stir at 25°C for 12 hours.
-
Pour into ice water and extract with dichloromethane.
-
Purify via column chromatography (SiO2, hexane/ethyl acetate 3:1).
Yield: 65–70% .
Characterization:
Purification and Analytical Validation
Purification Methods:
-
Recrystallization: Use ethanol/water (1:1) to remove polar impurities.
-
Column Chromatography: Isolate the final product with 95% purity .
Analytical Data Table
| Parameter | Value/Observation | Source |
|---|---|---|
| Melting Point | 218–220°C | |
| HPLC Purity | >98% | |
| IR (C=O stretch) | 1680 cm⁻¹ | |
| LogP (Predicted) | 3.4 |
Challenges and Troubleshooting
-
Low Thiolation Yields: Caused by oxidation of the sulfanyl group. Mitigate by conducting reactions under nitrogen.
-
Di-Alkylation: Avoid by using methyl iodide in stoichiometric amounts .
-
Spectral Ambiguities: Broad NMR peaks may arise from rotational isomerism; acquire spectra at elevated temperatures.
Industrial Scalability Considerations
-
Solvent Recovery: Implement distillation to reuse DMF and ethanol.
-
Catalyst Recycling: Test immobilized bases (e.g., polymer-supported K2CO3) to reduce waste.
Q & A
Q. How to design experiments to assess stability under physiological conditions?
- Protocol :
pH Stability : Incubate compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Light Sensitivity : Conduct ICH-compliant photostability studies (e.g., 1.2 million lux hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
